2-Chloro-4-fluorobenzyl Moiety Confers 134-Fold Superior Aggrecanase-1 Inhibitory Potency Over 2-Ethylbenzyl Analog
In a structure-activity relationship study of 3,3-dimethyl-5-hydroxypipecolic hydroxamate-based inhibitors, the compound bearing the 2-chloro-4-fluorobenzyl moiety demonstrated an IC50 of 0.5 nM against aggrecanase-1 (ADAMTS-4) in a purified enzyme assay using human recombinant protein [1]. In direct comparison, the analog bearing a 2-ethylbenzyl moiety on an otherwise identical scaffold exhibited an IC50 of 67 nM [1]. This represents a 134-fold difference in potency arising solely from the substitution pattern on the benzyl group.
| Evidence Dimension | Inhibitory potency (IC50) against aggrecanase-1 (ADAMTS-4) |
|---|---|
| Target Compound Data | 0.5 nM (as (2R,5R)-N,5-dihydroxy-1-([4-[(2-chloro-4-fluorobenzyl)oxy]phenyl]sulfonyl)piperidine-2-carboxamide) |
| Comparator Or Baseline | 67 nM ((2R,5R)-N,5-dihydroxy-1-([4-[(2-ethylbenzyl)oxy]phenyl]sulfonyl)piperidine-2-carboxamide) |
| Quantified Difference | 134-fold higher potency (0.5 nM vs 67 nM) |
| Conditions | Purified enzyme assay, human recombinant ADAMTS-4 (aggrecanase-1), hydroxamic acid inhibitor scaffold [1] |
Why This Matters
For medicinal chemistry programs targeting ADAMTS-4 in osteoarthritis or inflammatory disease, the 134-fold potency differential provides a clear, data-driven justification for specifying the 2-chloro-4-fluorobenzyl chloride starting material over the 2-ethylbenzyl chloride alternative.
- [1] Noe, M.C.; Natarajan, V.; Snow, S.L.; Mitchell, P.G.; Lopresti-Morrow, L.; Reeves, L.M.; Yocum, S.A.; Carty, T.J.; Barberia, J.A.; Sweeney, F.J.; Liras, J.L.; Vaughn, M.; Hardink, J.R.; Hawkins, J.M.; Tokar, C. Discovery of 3,3-dimethyl-5-hydroxypipecolic hydroxamate-based inhibitors of aggrecanase and MMP-13. Bioorg. Med. Chem. Lett. 2005, 15, 2808-2811. View Source
